Dimethyl 2-methylterephthalate

Description

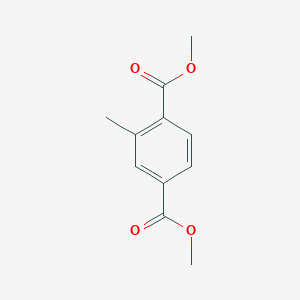

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRJLBDSXBZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065722 | |

| Record name | Dimethyl 3-methylterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14186-60-8 | |

| Record name | 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14186-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014186608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3-methylterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-methylterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for Dimethyl 2 Methylterephthalate

Direct Esterification Approaches for Dimethyl 2-methylterephthalate

Direct esterification represents the most straightforward route to this compound, involving the reaction of 2-Methylterephthalic Acid with methanol (B129727). This transformation can be achieved through several catalytic methods.

Acid-Catalyzed Esterification of 2-Methylterephthalic Acid with Methanol

The classical method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, this involves heating 2-Methylterephthalic Acid with an excess of methanol and a catalyst such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of water yield the ester. To drive the reaction to completion, the water produced is typically removed, or an excess of the alcohol reactant is used.

While direct literature on the 2-methyl derivative is specific, the principles are well-established from the synthesis of the closely related Dimethyl terephthalate (B1205515) (DMT) from terephthalic acid (PTA). For instance, the esterification of PTA is an endothermic reaction where increased temperature generally favors higher conversion rates. mdpi.com

Alternative Esterification Strategies for this compound Production

Alternative strategies to traditional liquid acid catalysis are often sought to mitigate issues of corrosion, catalyst separation, and environmental impact.

Heterogeneous Solid Acid Catalysts : Zeolites and other solid acids have emerged as highly effective, reusable, and environmentally benign catalysts for esterification. researchgate.net Studies on the synthesis of DMT from PTA have shown that β zeolite, among others, exhibits excellent catalytic performance. mdpi.comresearchgate.net The efficiency of these catalysts is correlated with their acid site strength, specific surface area, and mesoporous structure. mdpi.comresearchgate.net Mesoporous aluminosilicates like Al-MCM-41 have also been successfully used, demonstrating high conversion of terephthalic acid and 100% selectivity to dimethyl terephthalate under specific vapor-phase or autogenous pressure conditions. researchgate.net These findings suggest their applicability for the synthesis of this compound.

Conversion to Acid Chloride : An alternative route involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. 2-Methylterephthalic Acid can be reacted with an agent like phosphorus pentachloride to form the corresponding diacyl chloride. prepchem.com This intermediate readily reacts with methanol in a vigorous, non-reversible reaction to produce this compound with a high yield. prepchem.com

Transesterification : This process involves converting one ester into another by reaction with an alcohol. While often used to produce other esters from Dimethyl terephthalate, the principle can be applied to synthesize the target compound. researchgate.netdei.so If a different dialkyl 2-methylterephthalate were available, it could be converted to the dimethyl ester by reacting it with an excess of methanol in the presence of a suitable catalyst.

Precursor Synthesis in this compound Production

The availability of high-purity precursors is fundamental to the successful synthesis of this compound. The primary precursor is 2-Methylterephthalic Acid, which itself can be synthesized via several routes.

Preparation of 2-Methylterephthalic Acid

Multiple synthetic routes have been developed for the production of 2-Methylterephthalic Acid.

Oxidation of Dimethylbenzoic Acid : A straightforward and environmentally friendly method involves the selective oxidation of 2,4-Dimethylbenzoic acid. tsijournals.comtsijournals.com In this process, 2,4-Dimethylbenzoic acid is treated with a strong oxidizing agent, potassium permanganate (B83412) (KMnO4), in an alkaline solution. The reaction is highly selective, oxidizing the methyl group at the para-position to a carboxyl group while leaving the methyl group at the ortho-position intact. tsijournals.comtsijournals.com

| Parameter | Value |

| Starting Material | 2,4-Dimethylbenzoic acid |

| Oxidizing Agent | Potassium Permanganate (KMnO4) |

| Solvent | Aqueous NaOH |

| Temperature | 70°C |

| Reaction Time | 5 hours |

| Average Yield | ~55% |

Data sourced from Zou et al., 2007. tsijournals.com

Organometallic Route : A different approach starts from 2,5-dibromotoluene. udayton.edu This method involves a dilithiation step using t-Butyllithium at low temperatures (-78°C), followed by carboxylation through reaction with dry ice (solid carbon dioxide). Subsequent acidification yields 2-Methylterephthalic Acid. udayton.edu

Synthesis Routes to 2-Methylterephthalonitrile

2-Methylterephthalonitrile serves as a versatile building block in organic synthesis and can be a precursor to 2-Methylterephthalic Acid through hydrolysis. musechem.com One documented pathway to the corresponding dinitrile involves starting with a dihalogenated toluene. For example, 2,5-dichlorotoluene (B98588) can react with cuprous cyanide in a nucleophilic substitution reaction (a Rosenmund–von Braun reaction) to replace the chlorine atoms with nitrile groups, yielding the dinitrile. tsijournals.com This dinitrile can then be hydrolyzed under acidic or basic conditions to produce 2-Methylterephthalic Acid. tsijournals.com

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound involves manipulating various reaction parameters to maximize yield and selectivity while minimizing costs and environmental impact. The principles of optimization are largely transferable from studies on the industrial production of Dimethyl terephthalate.

Key parameters for optimization in the direct esterification process include:

Temperature : Increasing the reaction temperature generally increases the reaction rate and conversion of the starting acid. However, an excessively high temperature can lead to side reactions and decreased selectivity. mdpi.com For zeolite-catalyzed esterification of PTA, a temperature of 200°C was found to be optimal for DMT selectivity. mdpi.com

Pressure : Conducting the reaction under pressure can keep the reactants, particularly the volatile methanol, in the liquid phase at temperatures above its normal boiling point, thereby accelerating the reaction. mdpi.comresearchgate.net

Catalyst : The choice and concentration of the catalyst are critical. In heterogeneous catalysis, factors like catalyst loading (reactant-to-catalyst ratio) directly influence the reaction rate. mdpi.comresearchgate.net The catalyst's structural properties, such as pore size and acid site density, also play a crucial role. mdpi.com

Reactant Ratio : Using a significant molar excess of methanol can shift the reaction equilibrium towards the products, increasing the conversion of 2-Methylterephthalic Acid. iium.edu.my

A study on the optimization of DMT synthesis from PTA using β zeolite as a solid acid catalyst provides a valuable model for the synthesis of the 2-methyl derivative.

| Parameter | Optimal Condition | Result |

| Catalyst | β zeolite | - |

| Temperature | 200°C | 100% PTA Conversion |

| Pressure | 1 MPa N₂ | 94.1% DMT Selectivity |

| Reactant Ratio (m(PTA)/V(methanol)) | 1:30 (g/mL) | - |

| Catalyst Loading (m(PTA)/m(catalyst)) | 8:1 | - |

| Reaction Time | 8 hours | - |

Data sourced from Han et al., 2024. mdpi.comresearchgate.net

Furthermore, advanced methodologies like superstructure analysis can be employed to model all potential process alternatives and identify the most economically viable pathway through mathematical optimization. researchgate.netmatec-conferences.org

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available information to detail the specific synthetic pathways and methodologies for "this compound" as requested in the provided outline. Research and documentation accessible through the performed searches focus extensively on the synthesis of the closely related but structurally distinct compound, Dimethyl terephthalate (DMT).

The user's request for an article focusing solely on "this compound," with specific sections and subsections on its synthesis, catalytic systems, and the influence of reaction parameters, cannot be fulfilled at this time due to the lack of specific data on this particular compound in the available resources.

Therefore, the generation of the requested article with the specified structure and content inclusions is not possible without deviating from the strict focus on "this compound."

Chemical Reactivity and Derivatization of Dimethyl 2 Methylterephthalate

Functionalization Reactions at the Aromatic Methyl Group of Dimethyl 2-methylterephthalate

The methyl group attached to the aromatic ring is a key site for functionalization, primarily through free-radical pathways.

The benzylic hydrogens of the methyl group in this compound are susceptible to substitution via free-radical halogenation. wikipedia.org This type of reaction is typically initiated by UV light or heat, which causes the homolytic cleavage of a halogen molecule (like bromine, Br₂) into two halogen radicals. ucalgary.ca

The mechanism proceeds through a chain reaction:

Initiation: A bromine molecule is split into two bromine radicals (Br•) by UV light or heat.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound, forming a benzyl (B1604629) radical and hydrogen bromide (HBr). This benzyl radical is stabilized by resonance with the aromatic ring. The newly formed benzyl radical then reacts with another bromine molecule to yield the brominated product, dimethyl 2-(bromomethyl)terephthalate, and another bromine radical, which continues the chain reaction. ucalgary.ca

Termination: The reaction is terminated when two radicals combine. ucalgary.ca

A common reagent used for this purpose is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile), often in a solvent like carbon tetrachloride. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions.

The reaction can be represented as follows: C₆H₃(CH₃)(COOCH₃)₂ + NBS → C₆H₃(CH₂Br)(COOCH₃)₂ + Succinimide

Reaction Conditions for Radical Bromination:

| Parameter | Condition |

| Reagent | N-bromosuccinimide (NBS) |

| Initiator | UV light or chemical initiator (e.g., AIBN) |

| Solvent | Carbon tetrachloride (CCl₄) or acetonitrile |

| Temperature | Typically reflux temperature of the solvent |

The resulting dimethyl 2-(bromomethyl)terephthalate is a valuable intermediate for further synthetic transformations. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

Some common transformations include:

Nucleophilic Substitution: The bromomethyl group can react with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. For example, reaction with sodium cyanide (NaCN) would yield the corresponding nitrile, while reaction with an alkoxide (RO⁻) would produce an ether.

Wittig Reaction: The bromomethyl derivative can be converted into a phosphonium (B103445) salt by reaction with triphenylphosphine (B44618) (PPh₃). This phosphonium salt can then be used in a Wittig reaction to form an alkene.

Grignard Reagent Formation: Although less common for this specific substrate due to the presence of ester groups, under carefully controlled conditions, it might be possible to form a Grignard reagent.

Examples of Subsequent Transformations:

| Reagent | Product Functional Group |

| Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Sodium Azide (NaN₃) | Azide (-N₃) |

| Potassium Acetate (CH₃COOK) | Acetate Ester (-OCOCH₃) |

| Triphenylphosphine (PPh₃) | Phosphonium Salt (-P(C₆H₅)₃⁺Br⁻) |

These transformations highlight the synthetic utility of the bromomethyl derivative as a building block for more complex molecules.

Electrophilic Aromatic Substitution Reactions on the this compound Core

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The two ester groups (-COOCH₃) are deactivating and meta-directing due to their electron-withdrawing nature. Conversely, the methyl group (-CH₃) is activating and ortho-, para-directing.

The directing effects of these substituents will determine the position of substitution for an incoming electrophile. The positions ortho and para to the methyl group are activated, while the positions meta to the ester groups are deactivated. Therefore, the outcome of an electrophilic aromatic substitution reaction will depend on the interplay of these electronic effects.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The precise conditions and the regioselectivity of these reactions would need to be determined experimentally, as the combined directing effects can lead to a mixture of products.

Transesterification Processes Involving this compound

The ester groups of this compound are susceptible to transesterification. This reaction involves the exchange of the methoxy (B1213986) group (-OCH₃) with another alcohol (R-OH) in the presence of an acid or base catalyst. This process is reversible, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

The general reaction is as follows: C₆H₃(CH₃)(COOCH₃)₂ + 2 R-OH ⇌ C₆H₃(CH₃)(COOR)₂ + 2 CH₃OH

This reaction is particularly important in the synthesis of polyesters. For instance, in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a similar compound, dimethyl terephthalate (DMT), is transesterified with ethylene (B1197577) glycol. googleapis.com While not the primary monomer for PET, this compound could potentially be used to create modified polyesters with different properties due to the presence of the methyl group on the aromatic ring.

Catalysts for transesterification can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide). The choice of catalyst depends on the specific substrate and the desired reaction conditions.

Nucleophilic Substitution Patterns in Substituted Dimethyl Methylterephthalates (e.g., Dimethyl 2-Fluoro-5-methylterephthalate)

In cases where the aromatic ring of this compound is substituted with a good leaving group, such as a halogen, nucleophilic aromatic substitution (SₙAr) can occur. For example, in a hypothetical compound like dimethyl 2-fluoro-5-methylterephthalate, the fluorine atom could be displaced by a strong nucleophile.

The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In dimethyl 2-fluoro-5-methylterephthalate, the two ester groups would activate the fluorine atom towards nucleophilic attack.

The reaction proceeds via a two-step mechanism:

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate called a Meisenheimer complex.

Elimination of the Leaving Group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The rate of this reaction is dependent on the strength of the nucleophile, the nature of the leaving group (F > Cl > Br > I for SₙAr), and the presence of activating electron-withdrawing groups. This type of reaction provides a pathway to introduce a variety of functionalities onto the aromatic ring that are not accessible through electrophilic substitution.

Advanced Spectroscopic Characterization Methodologies for Dimethyl 2 Methylterephthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms. libretexts.org For Dimethyl 2-methylterephthalate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. pressbooks.pub In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl ester protons are observed.

A study reporting the synthesis of this compound provides the following ¹H-NMR data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. rsc.org The spectrum displays a multiplet in the aromatic region between δ 7.96-7.90 ppm, which corresponds to two protons, and a doublet at δ 7.88 ppm for one proton. rsc.org The two singlets observed at δ 3.93 ppm and δ 3.91 ppm are assigned to the two non-equivalent methyl ester groups. rsc.org The integration of these signals confirms the presence of the respective number of protons.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.96-7.90 | Multiplet | 2H | Aromatic Protons |

| 7.88 | Doublet | 1H | Aromatic Proton |

| 3.93 | Singlet | 3H | Methyl Ester Protons |

| 3.91 | Singlet | 3H | Methyl Ester Protons |

Source: Bruker AMX 500 or Avance 400 spectrometer. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, techniques like broadband decoupling are often employed to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon atom. libretexts.org

The ¹³C-NMR spectrum of a related compound, Dimethyl 2-(bromomethyl)terephthalate, in CDCl₃ shows signals for the ester carbonyl carbons at δ 165.85 and 165.25 ppm. rsc.org The aromatic carbons resonate in the region of δ 129.62 to 135.07 ppm. rsc.org The signals for the methyl ester carbons appear at δ 52.72 and 52.47 ppm. rsc.org While this data is for a brominated derivative, it provides a strong indication of the chemical shift regions expected for this compound. Generally, in ¹³C-NMR, sp² hybridized carbons of aromatic rings and carbonyl groups appear at lower fields (higher ppm values) compared to sp³ hybridized carbons of methyl groups. pressbooks.pub

Table 2: Indicative ¹³C-NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Approximate Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbons (C=O) | 165-175 |

| Aromatic Carbons (C-Ar) | 128-140 |

| Methyl Ester Carbons (O-CH₃) | 50-55 |

| Methyl Carbon (Ar-CH₃) | 20-25 |

Note: These are approximate ranges and can vary based on the solvent and specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. etamu.edu It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edubrjac.com.br The sample is first vaporized and separated into its components in the GC column before being introduced into the mass spectrometer. etamu.edu

In the analysis of this compound, GC-MS can be used to determine its retention time and to obtain its mass spectrum. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.19 g/mol ). Additionally, the fragmentation pattern, which results from the cleavage of the molecule within the mass spectrometer, provides valuable structural information. Common fragmentation pathways for esters include the loss of an alkoxy group (-OCH₃) or an acyl group (R-C=O). For this compound, characteristic fragments would likely include ions corresponding to the loss of a methoxy (B1213986) group and subsequent cleavages of the aromatic ring structure. While a specific mass spectrum for this compound was not found in the search results, the general principles of GC-MS analysis of similar compounds are well-established. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. illinois.edu Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds to vibrate. illinois.edu

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining an infrared spectrum. youtube.com In the FTIR spectrum of this compound, key absorption bands would confirm the presence of its characteristic functional groups.

The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations of the ester groups, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester groups would also be visible, usually in the 1100-1300 cm⁻¹ range. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups would also be present. Research on related compounds, such as poly(methyl methacrylate), shows characteristic peaks for the C=O group at 1722 cm⁻¹ and C-O stretching at 1386 cm⁻¹ and 1189 cm⁻¹. researchgate.net Time-resolved in-situ FTIR studies have also been used to monitor the conversion of dimethyl terephthalate (B1205515). researchgate.net

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720-1740 |

| C-O (Ester) | Stretch | 1100-1300 |

| C-H (Aromatic) | Stretch | > 3000 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-H (Methyl) | Bend | ~1450 and ~1380 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.

Vapor Phase Infrared (IR) Spectroscopy

Vapor phase infrared (IR) spectroscopy is a powerful analytical technique for investigating the vibrational modes of molecules in the gaseous state. libretexts.org Unlike in condensed phases (solid or liquid), molecules in the vapor phase are sufficiently separated to be considered isolated. This minimizes intermolecular interactions, such as hydrogen bonding, which can significantly broaden and shift spectral bands. nih.gov Consequently, vapor phase IR spectra often reveal finer structural details with sharper and more defined absorption bands compared to their liquid or solid-state counterparts. libretexts.org

For this compound, a vapor phase IR spectrum is obtained by heating the sample to its boiling point (293.0 ± 8.0°C at 760 mmHg) and passing infrared radiation through the gaseous sample. smolecule.com The analysis of the resulting spectrum allows for the identification of characteristic functional groups and provides a unique "fingerprint" of the molecule. libretexts.orgresearchgate.net

The interpretation of the spectrum focuses on several key regions:

C-H Stretching Region: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the two methyl groups (the ester methyls and the ring-substituted methyl) will absorb in the 3000-2850 cm⁻¹ range. smolecule.com

Carbonyl (C=O) Stretching Region: As an aromatic ester, this compound will exhibit a strong and characteristic C=O stretching band. For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹. spectroscopyonline.com This absorption is one of the most prominent features in the spectrum.

C-O Stretching Region: The spectrum will also show strong bands corresponding to the C-O stretching vibrations of the ester group. These typically appear in the 1310-1250 cm⁻¹ range. smolecule.comspectroscopyonline.com

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions arising from various bending and stretching vibrations. libretexts.org This pattern is unique to the molecule's specific structure, including the substitution pattern on the benzene (B151609) ring.

The table below summarizes the expected characteristic absorption bands for this compound in a vapor phase IR spectrum, based on the analysis of similar aromatic esters. smolecule.comspectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1475 | Medium to Weak |

| C-O-C Asymmetric Stretch | 1310 - 1250 | Strong |

| C-O-C Symmetric Stretch | 1130 - 1100 | Strong |

This table is generated based on typical values for aromatic esters and may vary slightly for the specific compound.

Integration of Multi-Spectroscopic Techniques in Characterization Studies

While a single spectroscopic technique can provide significant structural information, the unambiguous characterization of a molecule as specific as this compound often requires the integration of multiple spectroscopic methods. researchgate.net Combining data from various techniques provides complementary information, leading to a more complete and confident structural assignment. thermofisher.com The most common combination for organic structure elucidation involves Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). mdpi.comnih.govyoutube.com

Infrared (IR) Spectroscopy , as discussed, is primarily used to identify the functional groups present in the molecule. thermofisher.com For this compound, IR confirms the presence of the ester carbonyl group (C=O), aromatic C-H bonds, aliphatic C-H bonds, and the C-O ester linkages. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule. thermofisher.comfrontiersin.org

¹H NMR reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin splitting).

¹³C NMR indicates the number of different types of carbon atoms and their electronic environments. nih.gov This helps to confirm the total number of carbons and distinguish between aromatic, carbonyl, and aliphatic carbons.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through the analysis of fragmentation patterns. mdpi.comnih.gov The molecular ion peak confirms the molecular formula, while fragmentation can reveal the loss of specific groups, such as a methoxy group (-OCH₃) or a methyl group (-CH₃), further corroborating the proposed structure.

The following table outlines the role of each major spectroscopic technique in the comprehensive characterization of this compound.

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Infrared (IR) Spectroscopy | Identification of functional groups. thermofisher.com | Confirms presence of ester (C=O, C-O), aromatic ring, and methyl groups. |

| ¹H NMR Spectroscopy | Details on proton environments, connectivity, and relative numbers. frontiersin.org | Determines the specific arrangement and number of aromatic and methyl protons. |

| ¹³C NMR Spectroscopy | Information on the carbon skeleton and chemical environments of carbons. nih.gov | Confirms the total number of carbons and differentiates between carbonyl, aromatic, and methyl carbons. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. mdpi.com | Confirms the molecular formula (C₁₀H₁₀O₄) and provides structural clues from fragment ions. |

Computational and Theoretical Investigations of Dimethyl 2 Methylterephthalate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis

The electronic structure is analyzed through the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another important aspect of electronic structure analysis. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of positive and negative potential. For Dimethyl 2-methylterephthalate, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (electron-poor).

Interactive Data Table: Calculated Geometrical Parameters for a Related Structure (Dimethyl Terephthalate)

Note: The following data is for the parent compound, dimethyl terephthalate (B1205515), as a representative example, calculated using DFT methods. The presence of the additional methyl group in this compound would induce slight changes in these parameters.

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-CH3 | ~1.44 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-O-C | ~116° |

| Dihedral Angle | C-C-C=O | Varies with conformation |

Theoretical Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. The most commonly calculated spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, distinct signals would be predicted for the aromatic protons, the protons of the two different methyl ester groups, and the protons of the methyl group on the ring. The calculated shifts are sensitive to the molecular geometry and electronic environment of each nucleus.

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the ester groups, C-O stretching, C-H stretching of the aromatic and methyl groups, and various aromatic ring vibrations.

Interactive Data Table: Predicted Spectroscopic Data for a Related Structure (Dimethyl Terephthalate)

Note: The following data is for the parent compound, dimethyl terephthalate, and serves as an illustrative example. The methyl substituent in this compound would alter these values.

| Spectrum | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| IR | C=O Stretch | ~1720 - 1740 |

| IR | C-O Stretch | ~1250 - 1300 |

| IR | Aromatic C-H Stretch | ~3000 - 3100 |

| ¹H NMR | Aromatic Protons | ~7.5 - 8.0 |

| ¹H NMR | Methyl Ester Protons | ~3.9 |

| ¹³C NMR | Carbonyl Carbon | ~166 |

| ¹³C NMR | Aromatic Carbons | ~129 - 134 |

| ¹³C NMR | Methyl Ester Carbon | ~52 |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step understanding of the reaction pathway. arabjchem.org

A key reaction of interest is the hydrolysis or transesterification of the ester groups. For instance, the hydrolysis of this compound to 2-methylterephthalic acid can be modeled to understand the role of catalysts, such as acids or bases, and the effect of solvent molecules. researchgate.netresearchgate.net Computational studies on the hydrolysis of the related dimethyl terephthalate have shown that the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester group. researchgate.net The energy barriers for the formation and breakdown of this intermediate can be calculated to determine the rate-limiting step of the reaction. arabjchem.org

Similarly, the methanolysis of polyesters like PET, which can produce dimethyl terephthalate, has been a subject of computational investigation. acs.org These studies provide insights into the catalytic cycles and the relative energies of different reaction pathways. chemrxiv.org For this compound, computational modeling could be used to explore its synthesis via esterification of 2-methylterephthalic acid or its potential role as a monomer in polymerization reactions. The steric and electronic effects of the additional methyl group on the reaction rates and equilibria compared to dimethyl terephthalate would be a key area of investigation.

Structure-Reactivity Relationships and Conformational Analysis via Theoretical Chemistry

Theoretical chemistry provides a framework for understanding the relationship between the structure of this compound and its chemical reactivity. Conformational analysis is a fundamental aspect of this, as the spatial arrangement of the functional groups can significantly influence the molecule's properties and behavior. rsc.org

Structure-reactivity relationships can be further explored by analyzing various calculated descriptors. For example, the distribution of charges on the atoms, the HOMO and LUMO energies, and the molecular electrostatic potential can all be correlated with the molecule's reactivity in different chemical environments. By comparing these descriptors for a series of related molecules, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the reactivity or biological activity of new, related compounds.

Potential Applications and Materials Science Perspectives of Dimethyl 2 Methylterephthalate

Role as a Monomer or Precursor in Polymer Synthesis Research

Dimethyl 2-methylterephthalate serves as a specialized monomer in the synthesis of polyesters. Its primary role is to introduce asymmetry into the polymer backbone, which significantly alters the material's properties compared to polyesters made from its parent compound, dimethyl terephthalate (B1205515) (DMT). The synthesis process typically follows established polyesterification methods.

The synthesis of polyesters from this compound generally employs a two-stage melt polycondensation process, analogous to the production of poly(ethylene terephthalate) (PET) from DMT. This process involves:

Transesterification: this compound is reacted with a diol, such as ethylene (B1197577) glycol, at elevated temperatures (typically 150-200°C) in the presence of a catalyst. In this stage, methanol (B129727) is eliminated and a new monomer, bis(2-hydroxyethyl)-2-methylterephthalate, is formed.

Polycondensation: The temperature is further increased (up to 280°C), and a vacuum is applied to remove the excess diol (ethylene glycol). This promotes the linking of the monomer units to form long polymer chains.

The critical difference imparted by the methyl group on the terephthalate ring is its effect on polymer crystallinity. Research indicates that the homopolymer derived from the polycondensation of this compound and ethylene glycol, known as poly(ethylene methylterephthalate), is an amorphous resin. The methyl group's presence disrupts the regular packing of the polymer chains, preventing the formation of a crystalline structure that is characteristic of PET.

| Feature | Poly(ethylene terephthalate) (from DMT) | Poly(ethylene 2-methylterephthalate) (from this compound) |

| Monomers | Dimethyl terephthalate, Ethylene Glycol | This compound, Ethylene Glycol |

| Polymer Structure | Symmetrical, Linear | Asymmetrical, Linear |

| Crystallinity | Semi-crystalline | Amorphous |

| Transparency | Opaque when crystalline, clear when amorphous | Generally clear/transparent |

| Thermal Properties | Defined melting point (Tm) ~250-260°C | No sharp melting point, has a glass transition temperature (Tg) |

This table provides an interactive comparison of the general properties of polymers derived from Dimethyl terephthalate (DMT) versus those expected from this compound.

The most significant potential for this compound is as a comonomer in the production of copolyesters. By incorporating it into the polymer backbone of materials like PET or poly(butylene terephthalate) (PBT), manufacturers can precisely modify the polymer's properties.

Introducing this compound as a comonomer can:

Reduce Crystallinity: Even small amounts of this asymmetrical monomer can disrupt the polymer chain regularity, leading to lower crystallinity, improved clarity, and reduced haziness in materials.

Lower the Melting Point: The disruption of the crystalline structure results in a lower melting temperature, which can be advantageous for processing.

Modify Mechanical Properties: Altering the crystallinity affects the mechanical performance, potentially leading to increased flexibility or different tensile properties.

This strategy is employed to create specialty polymers for specific applications where the high crystallinity of standard polyesters is not desired. For example, copolyesters with modified clarity and thermal properties are valuable in packaging and film applications.

Exploration in Advanced Materials Science Applications

The amorphous nature of homopolymers derived from this compound opens avenues for applications distinct from those of semi-crystalline PET. Amorphous polyesters are often characterized by excellent transparency and good processability.

One area of exploration for monomers that induce asymmetry is in the field of liquid crystalline polymers (LCPs). While the homopolymer itself is not liquid crystalline, the structural modification of the polyester (B1180765) backbone is a key strategy in designing main-chain LCPs. These advanced materials require a careful balance of rigid and flexible components in the polymer chain to form the mesophases that give them their unique properties, such as high strength and thermal stability. The use of substituted terephthalates could be a tool for fine-tuning the geometry and intermolecular interactions within these high-performance materials.

Future Research Directions in Polymer and Materials Chemistry

Future research involving this compound is likely to focus on several key areas:

Bio-based Synthesis: As the chemical industry moves towards greater sustainability, a primary research goal is the production of monomers from renewable resources. Developing pathways to synthesize this compound from bio-based feedstocks would align with the growing demand for "green" polymers.

High-Performance Copolyesters: There is significant scope for systematic studies on the structure-property relationships in copolyesters containing varying amounts of this compound. Research could focus on creating materials with a specific balance of thermal stability, mechanical strength, and optical clarity for advanced packaging, electronic components, or specialty fibers.

Advanced Functional Materials: Further exploration into incorporating this monomer into more complex polymer architectures, such as block copolymers or as a component in liquid crystalline polymers, could yield novel materials. These materials could have applications in responsive systems, advanced optics, and high-strength composites. The effect of the methyl group on the polymer's free volume and barrier properties is also a potential area for investigation to create materials with enhanced performance for packaging films.

Environmental and Biological Considerations in Dimethyl 2 Methylterephthalate Research

Studies on Biodegradation Pathways of Methylated Terephthalate (B1205515) Esters

The biodegradation of terephthalate esters typically commences with the hydrolysis of the ester bonds. For Dimethyl terephthalate (DMT), this process is well-documented and occurs in a stepwise manner, initiated by microbial esterases. The initial hydrolysis yields monomethyl terephthalate (MMT) and methanol (B129727), followed by the hydrolysis of MMT to terephthalic acid (TA) and another molecule of methanol. This pathway has been observed in various microorganisms, including bacteria and fungi. For instance, Comamonas acidovorans D-4, isolated from petrochemical wastewater sludge, has been shown to utilize DMT as a sole carbon source, with the extracellular accumulation of terephthalic acid being a key indicator of this pathway nih.gov. Similarly, studies with Pasteurella multocida Sa have demonstrated the sequential hydrolysis of DMT to MMT and subsequently to TA nih.gov.

The introduction of a methyl group at the 2-position of the terephthalate ring in Dimethyl 2-methylterephthalate is expected to follow a similar initial hydrolytic pathway. The primary steps would likely involve the enzymatic cleavage of the two methyl ester linkages to form 2-methylterephthalic acid.

Hypothesized Initial Biodegradation Pathway of this compound:

First Hydrolysis: this compound is hydrolyzed by an esterase to yield Monomethyl 2-methylterephthalate and methanol.

Second Hydrolysis: Monomethyl 2-methylterephthalate is further hydrolyzed by an esterase to produce 2-methylterephthalic acid and methanol.

Following the formation of 2-methylterephthalic acid, the subsequent degradation would involve the breakdown of the aromatic ring. The presence of the methyl group is a critical factor influencing this stage. Research on the biodegradation of other methylated aromatic compounds, such as xylene isomers and dimethylbenzoic acids, provides valuable insights. For instance, the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB proceeds through the formation of 3,4-dimethylcatechol, which is then subject to ring cleavage nih.gov. It is plausible that the microbial metabolism of 2-methylterephthalic acid would proceed through a similar dihydroxylation of the aromatic ring, catalyzed by dioxygenase enzymes, followed by ortho- or meta-cleavage of the ring. The position of the methyl group could influence the regioselectivity of the dioxygenase attack.

Environmental Fate and Transport Mechanisms in Various Compartments

The environmental fate and transport of this compound are governed by its physicochemical properties, which dictate its partitioning between different environmental compartments such as air, water, soil, and sediment. Key properties influencing its behavior include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). While specific experimental data for this compound is scarce, a comparison with the known properties of DMT can provide an estimation of its environmental mobility. The addition of a methyl group generally decreases water solubility and increases the Kow, suggesting that this compound might have a greater tendency to sorb to organic matter in soil and sediment compared to DMT.

Table 1: Comparison of Physicochemical Properties of Dimethyl terephthalate (DMT) and Predicted Properties for this compound

| Property | Dimethyl terephthalate (DMT) | This compound (Predicted) | Implication for Environmental Fate |

| Molecular Formula | C10H10O4 | C11H12O4 | Increased molecular weight may slightly decrease volatility. |

| Molecular Weight | 194.18 g/mol | 208.21 g/mol | Influences diffusion and transport rates. |

| Water Solubility | 19 mg/L at 25°C oecd.org | Lower than DMT | Reduced mobility in aqueous systems; higher potential for sorption to soil and sediment. |

| Vapor Pressure | 0.01 mmHg at 25°C oecd.org | Lower than DMT | Lower potential for volatilization from water and soil surfaces. |

| Log Kow | 2.25 oecd.org | Higher than DMT | Higher potential for bioaccumulation in organisms and partitioning to organic matter. |

In the aquatic environment , the lower predicted water solubility and higher Kow of this compound suggest that it would be less mobile in the water column and more likely to partition to suspended solids and bottom sediments. Its persistence would be determined by the rates of hydrolysis and biodegradation.

In the terrestrial environment , sorption to soil organic matter would be a significant process, reducing its leaching potential into groundwater. The rate of biodegradation in soil would be a key factor controlling its ultimate fate. Climatic factors such as temperature and precipitation will also influence its transport and degradation rates nih.gov.

In the atmosphere , due to its predicted low vapor pressure, this compound is expected to exist primarily in the particulate phase. Its atmospheric lifetime would be determined by deposition processes (wet and dry) and, to a lesser extent, by photo-oxidation.

Biotransformation Processes and Enzymatic Degradation Research

The biotransformation of this compound is initiated by enzymatic activities of microorganisms. The key enzymes involved in the initial degradation steps are esterases (also known as hydrolases), which catalyze the cleavage of the ester bonds.

Table 2: Key Enzymes Potentially Involved in the Biotransformation of this compound

| Enzyme Class | Specific Enzyme Type | Role in Degradation Pathway |

| Hydrolases | Carboxylesterases | Hydrolysis of the methyl ester groups to form 2-methylterephthalic acid and methanol. |

| Oxygenases | Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring of 2-methylterephthalic acid, leading to the formation of a dihydroxy intermediate (catechol derivative). |

| Dehydrogenases | Dihydrodiol dehydrogenases | Oxidation of the dihydroxy intermediate to a catechol. |

| Dioxygenases | Ring-cleavage dioxygenases | Cleavage of the aromatic ring of the catechol intermediate (either ortho- or meta-cleavage). |

The presence of the methyl group on the aromatic ring can influence the efficiency and specificity of these enzymes. Studies on the enzymatic degradation of other substituted aromatic compounds have shown that the position and nature of the substituent can affect the rate of enzymatic attack. For instance, the metabolism of xylene isomers can vary, with some isomers being more readily degraded than others nih.gov. The methyl group in this compound could sterically hinder the binding of the substrate to the active site of some enzymes, potentially leading to a slower degradation rate compared to DMT.

Following the initial hydrolysis, the biotransformation of the resulting 2-methylterephthalic acid would likely proceed via a pathway similar to that of other methylated aromatic acids. This would involve the action of dioxygenases to hydroxylate the ring, followed by ring cleavage. The metabolism of 2,4-dimethylbenzoic acid has been shown to proceed via hydroxylation to form a catechol intermediate nih.govnih.gov. It is therefore plausible that a similar mechanism is involved in the degradation of 2-methylterephthalic acid. The resulting ring-cleavage products would then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of dimethyl 2-methylterephthalate in research samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) using DB-5MS columns ensures precise separation and identification. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 254 nm on a reverse-phase C18 column is optimal. Structural confirmation requires ¹H and ¹³C NMR spectroscopy in deuterated chloroform, with spectral comparison to reference libraries .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

Methodological Answer: Mandatory PPE includes nitrile gloves (tested for permeation resistance), chemical splash goggles, and lab coats. Conduct experiments in fume hoods with face velocity ≥100 fpm. Emergency eyewash stations and safety showers must be accessible within 10 seconds. Air monitoring via NIOSH Method 1459 ensures exposure remains below 5 mg/m³ (8-hour TWA) .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Methodological Answer: Use accelerated stability studies with controlled temperature (±2°C) and humidity (±5% RH) chambers. Analyze degradation products monthly via GC-MS and track pH changes in aqueous solutions. Include dark controls to isolate photolytic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity values across studies on this compound?

Methodological Answer: Apply systematic review frameworks (e.g., PRISMA) to identify heterogeneity sources. Stratify data by exposure duration (acute vs. chronic), model organisms, and metabolic activation status. Use physiologically based pharmacokinetic (PBPK) modeling to normalize dose metrics across species and comparative toxicogenomics to identify conserved pathways .

Q. How can computational methods predict interaction mechanisms between this compound and biological receptors?

Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., cytochrome P450). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (association/dissociation rates) and mutagenesis studies to identify critical residue interactions .

Q. What experimental approaches effectively investigate photodegradation pathways of this compound in aquatic environments?

Methodological Answer: Simulate natural conditions using solar simulators (AM 1.5G filters, 1000 W/m²) in quartz photoreactors. Identify transformation products via LC-QTOF-MS with suspect screening and validate with DFT calculations. Field studies should deploy passive samplers across salinity gradients (0–35 PSU) for 30-day periods .

Q. How should meta-analyses address dataset heterogeneity in studies of this compound bioaccumulation?

Methodological Answer: Use random-effects models with REML estimation to account for between-study variance. Subgroup analysis by trophic level (primary producers vs. predators) and lipid normalization of BAF values improves comparability. Assess publication bias via Egger’s regression and trim-and-fill analysis .

Methodological Considerations

Q. What statistical frameworks are appropriate for dose-response modeling of this compound exposure in ecotoxicological studies?

Methodological Answer: Apply benchmark dose (BMD) modeling with PROAST software, using log-logistic or Weibull distributions. Account for nested data structures (e.g., multiple endpoints per organism) via mixed-effects models. Sensitivity analysis should evaluate threshold assumptions and model uncertainty .

Q. How can researchers optimize extraction protocols for this compound from complex environmental matrices?

Methodological Answer: Compare solid-phase extraction (SPE) sorbents (C18 vs. HLB) with methanol:acetone (7:3 v/v) elution. Use factorial design to optimize pH (4–9), ionic strength (0–0.1 M NaCl), and sonication time (5–30 min). Validate recovery rates (70–120%) via spike-and-recovery experiments .

Data Interpretation & Reporting

Q. What criteria should guide the selection of reference standards for quantifying this compound in environmental samples?

Methodological Answer: Prioritize isotopically labeled analogs (e.g., deuterated dimethyl terephthalate) as internal standards to correct matrix effects. Validate linearity (R² ≥0.995), LOD (≤0.1 µg/L), and LOQ (≤0.5 µg/L) across three analytical batches. Cross-check against NIST-certified materials .

Q. How should conflicting data on the endocrine-disrupting potential of this compound be critically evaluated?

Methodological Answer: Apply the Hill criteria for causation, assessing strength, consistency, and biological plausibility. Use tiered testing strategies: in vitro receptor binding assays (ER/AR) followed by in vivo zebrafish larval assays. Compare results to structural analogs (e.g., DEHP) to identify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.